

## The Multifaceted Biological Activities of 4-Amino-N-methylbenzeneethanesulfonamide Derivatives: A Technical Overview

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Compound of Interest		
Compound Name:	4-Amino-N- methylbenzeneethanesulfonamide	
Cat. No.:	B113387	Get Quote

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This technical guide provides a comprehensive overview of the biological activities of **4-Amino-N-methylbenzeneethanesulfonamide** and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative biological data, experimental methodologies, and mechanisms of action. The primary biological activities associated with these sulfonamide derivatives include carbonic anhydrase inhibition, antimicrobial effects, and anticancer properties.

## **Core Biological Activities and Quantitative Data**

Derivatives of **4-Amino-N-methylbenzeneethanesulfonamide** have been extensively studied for their therapeutic potential. The core scaffold, a benzenesulfonamide moiety, is a well-established pharmacophore known to interact with various enzymes.[1] The biological activities of these derivatives are largely attributed to substitutions on the benzene ring and the sulfonamide nitrogen, which allows for a wide range of chemical modifications to tune their therapeutic properties.[1]

### **Carbonic Anhydrase Inhibition**



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A prominent biological activity of this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[1] Primary sulfonamides are a classic and extensively investigated class of CA inhibitors.[1][2] The inhibitory activity of various 4-amino-substituted benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms is summarized below.



Comp ound ID	Derivat ive Class	hCA I (Kd/Ki, μΜ)	hCA II (Kd/Ki, μΜ)	hCA VI (Kd, μM)	hCA VII (Kd, µM)	hCA XII (Kd/Ki, μM)	hCA XIII (Kd, μM)	Refere nce
20	N-aryl- β- alanine derivati ve	-	-	-	-	1.85	-	[2]
31	Diazob enzene sulfona mide	0.006	-	-	-	-	-	[2]
10a	N-[4- (Amino sulfonyl )phenyl] -1-(3- methylp henyl)-4 -0x0- 1,4- dihydro pyridazi ne-3- carboxa mide	>10000	22.1	-	-	-	-	
10b	N-[4- (Amino sulfonyl )phenyl] -1-(4- fluoroph enyl)-4- oxo-	>10000	33.5	-	-	_	-	



	1,4- dihydro pyridazi ne-3- carboxa mide						
10c	N-[4- (Amino sulfonyl )phenyl] -1-(3- chlorop henyl)-4 -0x0- 1,4- dihydro pyridazi ne-3- carboxa mide	>10000	48.9	-	-	-	-
<b>1</b> 0d	N-[4- (Amino sulfonyl )phenyl] -1-(4- chlorop henyl)-4 -oxo- 1,4- dihydro pyridazi ne-3- carboxa mide	102.3	11.2	-	-	-	-
AAZ	Acetazo Iamide	250	12	-	-	30	-







(Standa rd)

Kd values were determined by fluorescent thermal shift assay, while Ki values were determined by a stopped-flow CO<sub>2</sub> hydration assay.

### **Antimicrobial Activity**

Sulfonamides were among the first effective systemic antibacterial agents discovered and their mechanism of action is well-understood.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. [3] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, thereby halting bacterial growth.[3]



Compound ID	<b>Derivative Class</b>	Staphylococcu s aureus (MIC, µg/mL)	Escherichia coli (MIC, µg/mL)	Reference
ı	N-(2-Hydroxy-4- nitro-phenyl)-4- methyl- benzenesulfona mide	32-512	-	
II	N-(2-Hydroxy-5- nitro-phenyl)-4- methyl- benzenesulfona mide	64-512	-	
III	N-(5-Chloro-2- hydroxy- phenyl)-4- methyl- benzenesulfona mide	128-512	-	
1A	4-Chloro-N-[(4-methylphenyl) sulphonyl]-N- propyl benzamide	250 (B. licheniformis)	100	_
1C	4-methyl-N-(2- nitrophenyl) benzene sulfonamide	100 (B. licheniformis)	50	_

## **Anticancer Activity**

Recent research has focused on the anticancer potential of benzenesulfonamide derivatives, particularly as inhibitors of tumor-associated carbonic anhydrase isoforms like CA IX.[1]



Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms.

| Compound ID | Derivative Class | HCT-116 (Colon) (IC50,  $\mu$ M) | MCF-7 (Breast) (IC50,  $\mu$ M) | HeLa (Cervical) (IC50,  $\mu$ M) | Reference | |---|---|---| | 150 | 2-[(4-Amino-6-(3,5-bis(trifluoromethyl)benzyl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide | 3.6 | 4.5 | - |[4] | | 7 | 4-Methyl-N-(2,6-dichloro-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | 10 | 4-Methyl-N-(2,6-dichloro-7-methyl-9H-purin-9-yl)benzamide | - | >100 | >100 |[5] | | Cisplatin | Standard | 6.2 | 8.1 | 5.5 |[4] |

# **Experimental Protocols**Carbonic Anhydrase Inhibition Assay

Methodology: The inhibitory activity against various hCA isoforms is determined by a stopped-flow CO<sub>2</sub> hydration assay.

#### Procedure:

- An Applied Photophysics stopped-flow instrument is used to measure the kinetics of CO<sub>2</sub> hydration.
- The assay is performed at 25 °C in a buffer solution (e.g., 10 mM HEPES, pH 7.5, containing 20 mM NaClO<sub>4</sub>).
- The enzyme concentration is typically in the nanomolar range.
- A pH indicator (e.g., 0.2 mM p-nitrophenol) is included in the assay buffer to monitor the pH change.
- The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO<sub>2</sub>-saturated solution.
- The initial rate of the catalyzed reaction is monitored by the change in absorbance of the pH indicator.
- Inhibitor concentrations are varied to determine the IC<sub>50</sub> value, which is then converted to the K<sub>i</sub> using the Cheng-Prusoff equation.



## Antimicrobial Susceptibility Testing (Broth Microdilution)

Methodology: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

#### Procedure:

- A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Each well is inoculated with the bacterial suspension.
- The plates are incubated at 37 °C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

#### In Vitro Anticancer Activity (MTT Assay)

Methodology: The cytotoxic effect of the compounds on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

#### Procedure:

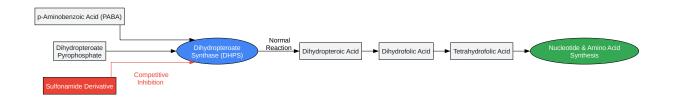
- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
- The plates are incubated for another 4 hours to allow the formation of formazan crystals.



- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

# Signaling Pathways and Mechanisms of Action Inhibition of Bacterial Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These compounds are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway. By binding to the active site of DHPS, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately leads to the cessation of bacterial growth and replication.



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Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

### **Carbonic Anhydrase IX in Cancer Progression**

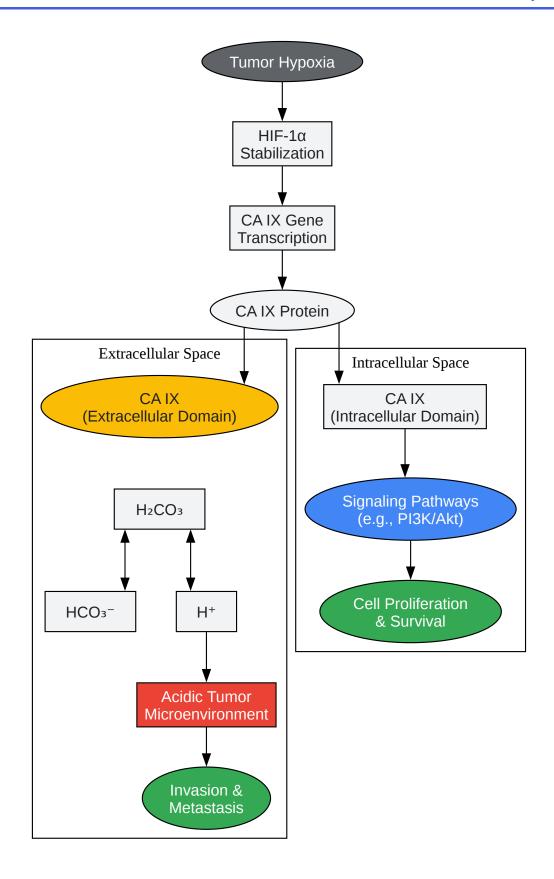


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Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. CA IX is also involved in cell adhesion and signaling pathways that regulate cell proliferation and survival. Therefore, inhibitors of CA IX, such as certain **4-Amino-N-methylbenzeneethanesulfonamide** derivatives, are being investigated as potential anticancer agents.





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Role of Carbonic Anhydrase IX in cancer progression.



#### Conclusion

The derivatives of **4-Amino-N-methylbenzeneethanesulfonamide** represent a versatile class of compounds with a broad spectrum of biological activities. Their efficacy as carbonic anhydrase inhibitors, antimicrobial agents, and potential anticancer drugs warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, experimental protocols, and the underlying mechanisms of action to facilitate future drug discovery and development efforts.

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